molecular formula C8H11NS3 B14581827 Propyl thiophen-2-ylcarbamodithioate CAS No. 61528-60-7

Propyl thiophen-2-ylcarbamodithioate

Cat. No.: B14581827
CAS No.: 61528-60-7
M. Wt: 217.4 g/mol
InChI Key: PRSSPVWOBOURRR-UHFFFAOYSA-N
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Description

Propyl thiophen-2-ylcarbamodithioate is a sulfur-containing organic compound characterized by a carbamodithioate (-SC(=S)NH-) functional group linked to a thiophen-2-yl moiety and a propyl chain.

Properties

CAS No.

61528-60-7

Molecular Formula

C8H11NS3

Molecular Weight

217.4 g/mol

IUPAC Name

propyl N-thiophen-2-ylcarbamodithioate

InChI

InChI=1S/C8H11NS3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)

InChI Key

PRSSPVWOBOURRR-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propyl thiophen-2-ylcarbamodithioate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Industrial production may also involve optimization of reaction conditions to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl thiophen-2-ylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of propyl thiophen-2-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group and Structural Analogues

a) Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(Trifluoromethyl)-2-pyridyloxy]propyl Ether)

  • Key Features : Contains a propyl ether linkage and halogenated aromatic rings.
  • Molecular Weight : 491.12 g/mol (Table 2, ).
  • Comparison: Unlike propyl thiophen-2-ylcarbamodithioate, Pyridalyl lacks sulfur in its carbamate/dithioate form but shares a propyl chain and aromatic heterocycles.

b) Octakis[(3-(Thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane

  • Key Features : Thiirane (episulfide) groups attached to a silsesquioxane scaffold via propyl chains.
  • Synthesis : Derived from reactions involving thiirane-functionalized propyl siloxanes .
  • Comparison: The sulfur in thiirane differs from the carbamodithioate group but highlights the reactivity of sulfur-containing propyl derivatives.

c) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Key Features : Combines thietane (3-membered sulfur ring) with a pyrimidine-thioacetate backbone.
  • Synthesis : Involves nucleophilic substitution with sulfur-containing reagents .
  • Comparison : The thioacetate group shares sulfur-based reactivity with carbamodithioates. However, the presence of a pyrimidine ring (vs. thiophene) alters electronic properties and bioavailability.

Physicochemical and Functional Properties

Table 1: Comparative Properties of Sulfur-Containing Propyl Derivatives

Compound Functional Group Molecular Weight (g/mol) Key Applications Reference
Pyridalyl Propyl ether, halogenated 491.12 Agrochemicals
Propyl Rosethyl Methoxybenzene derivative 130.19 (C₇H₁₄O₂) Fragrance industry
Thiirane-functional spherosilics Thiirane, silsesquioxane N/A Polymer materials
This compound (inferred) Carbamodithioate, thiophene ~215–230 (estimated) Hypothetical: Coordination ligands
Notes:
  • Solubility : Sulfur-containing compounds (e.g., thiirane derivatives) often exhibit lower polarity, enhancing lipid solubility . This compound may share this trait, impacting its environmental or metabolic behavior.
  • Thermal Stability : Thiirane-functionalized silsesquioxanes show moderate thermal stability (~200–300°C) due to siloxane frameworks , whereas carbamodithioates may degrade at lower temperatures.

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